molecular formula C10H8Cl2O2S B14750770 methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate CAS No. 5289-54-3

methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate

Cat. No.: B14750770
CAS No.: 5289-54-3
M. Wt: 263.14 g/mol
InChI Key: YAJYGBIVJITCFX-RMKNXTFCSA-N
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Description

Methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate is an organic compound characterized by the presence of a chlorinated phenyl group and a sulfanylprop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate typically involves the reaction of 4-chlorothiophenol with methyl 2-chloroacrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the chloroacrylate, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the double bond to a single bond using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products, saturated esters.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-chlorophenyl)prop-2-enoate
  • Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate

Uniqueness

Methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate is unique due to the presence of both a chlorinated phenyl group and a sulfanylprop-2-enoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

5289-54-3

Molecular Formula

C10H8Cl2O2S

Molecular Weight

263.14 g/mol

IUPAC Name

methyl (E)-2-chloro-3-(4-chlorophenyl)sulfanylprop-2-enoate

InChI

InChI=1S/C10H8Cl2O2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-6H,1H3/b9-6+

InChI Key

YAJYGBIVJITCFX-RMKNXTFCSA-N

Isomeric SMILES

COC(=O)/C(=C\SC1=CC=C(C=C1)Cl)/Cl

Canonical SMILES

COC(=O)C(=CSC1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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